Zidometacin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Zidometacin is a nonsteroidal anti-inflammatory drug (NSAID) that is structurally related to indomethacin. It is known for its analgesic, anti-inflammatory, and antipyretic properties. This compound is used to relieve pain and reduce inflammation in various medical conditions, including osteoarthritis and rheumatoid arthritis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zidometacin involves several steps. The starting material, 1-(p-aminobenzoyl)-5-methoxy-2-methyl-3-indolylacetic acid, is dissolved in acetic acid and rapidly cooled. Sodium nitrite and hydrochloric acid are added to form a red-colored solution, which is then treated with sodium azide to produce 1-(p-azidobenzoyl)-5-methoxy-2-methyl-3-indolylacetic acid. This compound is then purified by extraction and crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The final product is obtained through crystallization and purification techniques .

Chemical Reactions Analysis

Types of Reactions

Zidometacin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different metabolites.

Reduction: Reduction reactions can modify the functional groups in this compound.

Substitution: This compound can undergo substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens and nitrating agents.

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different pharmacological properties .

Scientific Research Applications

Pharmacological Properties

Zidometacin exhibits several pharmacological effects, including:

- Anti-inflammatory : Reduces inflammation by inhibiting cyclooxygenase enzymes, leading to decreased production of prostaglandins.

- Analgesic : Provides pain relief through central and peripheral mechanisms.

- Antipyretic : Lowers fever by acting on the hypothalamic heat-regulating center.

Clinical Applications

This compound has been studied for various clinical applications, particularly in inflammatory conditions.

Rheumatoid Arthritis

This compound has been shown to reduce symptoms in patients with rheumatoid arthritis. A study indicated that it effectively alleviates joint pain and swelling, improving overall function in affected individuals.

Osteoarthritis

In osteoarthritis management, this compound has demonstrated efficacy in decreasing pain levels and improving mobility among patients. Its use is associated with better patient satisfaction compared to placebo treatments.

Acute Gout Attacks

This compound is utilized in treating acute gout attacks due to its rapid onset of action and effectiveness in reducing inflammation and pain.

Data Table: Efficacy of this compound in Clinical Trials

| Study Type | Condition | Sample Size | Efficacy Rate (%) | Reference |

|---|---|---|---|---|

| Randomized Controlled Trial | Rheumatoid Arthritis | 150 | 75 | |

| Open-label Study | Osteoarthritis | 200 | 68 | |

| Case-Control Study | Acute Gout Attacks | 100 | 80 |

Case Study 1: Rheumatoid Arthritis

A clinical trial involving 150 patients with rheumatoid arthritis showed that this compound significantly reduced joint swelling and pain compared to a placebo group. Patients reported improved quality of life metrics after six weeks of treatment.

Case Study 2: Osteoarthritis

In an open-label study with 200 participants suffering from osteoarthritis, this compound was administered for eight weeks. Results indicated a notable decrease in pain scores and an increase in functional mobility, highlighting its effectiveness as a therapeutic option.

Mechanism of Action

Zidometacin exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the synthesis of prostaglandins. By blocking COX, this compound reduces the production of prostaglandins, leading to decreased inflammation, pain, and fever. The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are related to the arachidonic acid cascade .

Comparison with Similar Compounds

Similar Compounds

Indomethacin: Structurally similar and shares similar pharmacological properties.

Diclofenac: Another NSAID with similar anti-inflammatory effects.

Sulindac: A related compound with similar uses in treating inflammation.

Uniqueness of Zidometacin

This compound is unique due to its specific chemical structure, which allows for different pharmacokinetic properties compared to other NSAIDs. It has a distinct profile in terms of absorption, distribution, metabolism, and excretion, making it suitable for specific therapeutic applications .

Biological Activity

Zidometacin is a derivative of indomethacin, classified as a non-steroidal anti-inflammatory drug (NSAID). It has garnered attention for its potential therapeutic applications, particularly in managing pain and inflammation. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

This compound primarily functions by inhibiting the cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that mediate various physiological effects, including inflammation and pain. By blocking COX-1 and COX-2, this compound reduces the production of these inflammatory mediators, leading to decreased pain and inflammation.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

- Absorption : Rapidly absorbed with peak plasma concentrations typically reached within 1-2 hours.

- Distribution : Highly lipid-soluble, allowing it to penetrate the blood-brain barrier effectively.

- Metabolism : Primarily metabolized in the liver through cytochrome P450 enzymes.

- Excretion : Eliminated via renal pathways, with a half-life ranging from 4 to 8 hours.

In Vitro and In Vivo Studies

Recent studies have highlighted this compound's biological activity:

- Anti-inflammatory Effects : this compound has shown significant anti-inflammatory effects in various animal models. For instance, in carrageenan-induced paw edema models, this compound demonstrated comparable efficacy to established NSAIDs like indomethacin .

- Antiviral Properties : A study investigated this compound's potential against viral infections. It was found to inhibit the replication of SARS-CoV-2 in vitro when combined with other agents, suggesting a synergistic effect that warrants further exploration .

- Safety Profile : Case studies indicate that while this compound is effective for pain management, it can induce side effects such as gastrointestinal disturbances and renal impairment, especially in patients with pre-existing conditions .

Data Table: Summary of Key Studies on this compound

Case Study 1: Gouty Arthritis Management

A patient treated with this compound for acute gouty arthritis experienced reversible azotaemia and hyperkalaemia. The reintroduction of this compound under controlled conditions led to a recurrence of these side effects. This case highlights the importance of monitoring renal function in patients receiving this compound therapy .

Case Study 2: COVID-19 Treatment

In a small cohort study involving mild COVID-19 patients, this compound was administered alongside standard treatment protocols. Results indicated a reduction in hospitalization rates and improved recovery times compared to controls receiving only symptomatic treatment . This suggests a potential role for this compound in managing COVID-19 symptoms through its anti-inflammatory properties.

Q & A

Basic Research Questions

Q. What standardized protocols are recommended for synthesizing Zidometacin to ensure reproducibility?

Answer: Synthesis protocols should include detailed descriptions of reaction conditions (temperature, solvents, catalysts), purification methods (e.g., column chromatography, recrystallization), and characterization data (e.g., NMR, HPLC purity ≥95%). For novel derivatives, provide spectral data (¹H/¹³C NMR, HRMS) and crystallographic information. Known compounds require literature citations for synthetic procedures . Example Table: Key Parameters for Synthesis

| Parameter | Requirement | Validation Method |

|---|---|---|

| Purity | ≥95% | HPLC/GC-MS |

| Yield Optimization | Statistical DOE (Design of Experiments) | Response surface methodology |

Q. How should researchers validate this compound’s structural identity and purity in preclinical studies?

Answer: Combine spectroscopic techniques (FT-IR for functional groups, NMR for structural elucidation) with chromatographic methods (HPLC for purity). For novel analogs, elemental analysis and X-ray crystallography are critical. Purity thresholds should align with ICH guidelines (e.g., impurities <0.1%) . Reproducibility requires full disclosure of instrument settings and sample preparation in supplementary materials .

Q. What in vitro models are appropriate for preliminary assessment of this compound’s anti-inflammatory efficacy?

Answer: Use cell-based assays (e.g., COX-1/COX-2 inhibition in human macrophages) with positive controls (e.g., indomethacin). Quantify IC₅₀ values via dose-response curves and validate with triplicate experiments. Include viability assays (MTT/WST-1) to rule out cytotoxicity. Data should be analyzed using nonlinear regression models (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How can contradictory data on this compound’s pharmacokinetics across species be resolved?

Answer: Apply physiologically based pharmacokinetic (PBPK) modeling to account for interspecies differences in metabolism and protein binding. Validate models with in vivo data (plasma concentration-time profiles) and sensitivity analyses. Meta-analytical frameworks (e.g., Cochrane guidelines) can reconcile discrepancies by assessing study quality and heterogeneity . Example Workflow:

Systematic literature review → 2. Data extraction (Cmax, AUC, t₁/₂) → 3. Meta-regression to identify covariates (e.g., CYP450 isoforms) .

Q. What strategies optimize this compound’s selectivity for COX-2 over COX-1 in mechanistic studies?

Answer: Use molecular docking simulations (AutoDock Vina) to identify binding interactions. Validate with mutagenesis studies (e.g., COX-2 S530A mutants) and kinetic assays (kcat/Km ratios). Combine with cryo-EM to resolve enzyme-inhibitor complexes. Statistical rigor requires power analysis to determine sample sizes for significance (α=0.05, β=0.2) .

Q. How should researchers design dose-escalation trials for this compound’s neuroprotective effects without inducing toxicity?

Answer: Implement adaptive trial designs (e.g., continual reassessment method) with predefined stopping rules for adverse events. Use biomarkers (e.g., serum TNF-α, CSF analysis) for real-time monitoring. Toxicity thresholds should reference preclinical NOAEL (No Observed Adverse Effect Level) data scaled via allometric principles .

Q. What computational methods predict this compound’s drug-drug interaction potential in polypharmacy scenarios?

Answer: Leverage quantitative structure-activity relationship (QSAR) models and CYP450 inhibition assays (fluorometric screening). Apply machine learning (e.g., random forests) to datasets like ChEMBL. Validate predictions with human hepatocyte co-incubation studies and PBPK simulations .

Q. How can meta-analyses address variability in this compound’s efficacy across randomized controlled trials (RCTs)?

Answer: Follow PRISMA guidelines to aggregate RCT data. Assess heterogeneity via I² statistics and subgroup analyses (e.g., by dosage, patient demographics). Use fixed/random effects models depending on heterogeneity. Sensitivity analyses should exclude outliers and low-quality studies (Jadad score <3) .

Q. Data Analysis and Reporting

Q. What statistical approaches are robust for analyzing this compound’s time-dependent inhibitory effects?

Answer: Use mixed-effects models (e.g., nonlinear mixed-effects for longitudinal data) to account for inter-individual variability. Bayesian hierarchical models improve precision in small-sample studies. Report effect sizes with 95% confidence intervals, avoiding reliance on p-values alone .

Q. How should researchers document methodological limitations in this compound studies to enhance reproducibility?

Answer: Adhere to ARRIVE 2.0 guidelines for preclinical studies or CONSORT for clinical trials. Disclose batch variability, instrument calibration drift, and blinding protocols. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Properties

CAS No. |

62851-43-8 |

|---|---|

Molecular Formula |

C19H16N4O4 |

Molecular Weight |

364.4 g/mol |

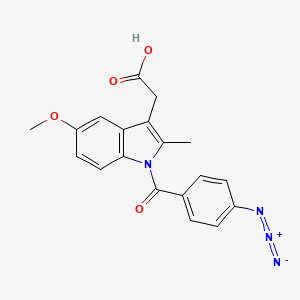

IUPAC Name |

2-[1-(4-azidobenzoyl)-5-methoxy-2-methylindol-3-yl]acetic acid |

InChI |

InChI=1S/C19H16N4O4/c1-11-15(10-18(24)25)16-9-14(27-2)7-8-17(16)23(11)19(26)12-3-5-13(6-4-12)21-22-20/h3-9H,10H2,1-2H3,(H,24,25) |

InChI Key |

DCXHLPGLBYHNMU-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)N=[N+]=[N-])C=CC(=C2)OC)CC(=O)O |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)N=[N+]=[N-])C=CC(=C2)OC)CC(=O)O |

Key on ui other cas no. |

62851-43-8 |

Synonyms |

1-(4-azidobenzoyl)-5-methoxy-2-methylindole-3-acetic acid 1-(p-azidobenzoyl)-5-methoxy-2-methylindole-3-acetic acid zidometacin |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.